2-Chloro-n-pentylacetamide
Description
2-Chloro-n-pentylacetamide (CAS: 32322-78-4) is an acetamide derivative with the molecular formula C₇H₁₄ClNO and a molecular weight of 163.65 g/mol . Structurally, it consists of a pentyl chain (-CH₂CH₂CH₂CH₂CH₃) attached to the nitrogen atom of a 2-chloroacetamide backbone (Cl-CH₂-C(O)-NH-). This compound is part of a broader class of chloroacetamides, which are characterized by a reactive chlorine atom at the α-position of the carbonyl group.
Properties
IUPAC Name |
2-chloro-N-pentylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-2-3-4-5-9-7(10)6-8/h2-6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXRITWWKPLPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278575 | |
| Record name | 2-chloro-n-pentylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32322-78-4 | |
| Record name | NSC8271 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-n-pentylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-N-PENTYLACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-n-pentylacetamide can be synthesized through the reaction of n-pentylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like benzene or dichloromethane. The general reaction scheme is as follows:
n-Pentylamine+Chloroacetyl chloride→this compound+HCl
The reaction is exothermic and should be carried out under controlled conditions to prevent overheating and ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-n-pentylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.
Hydrolysis: The major products are n-pentylamine and chloroacetic acid.
Oxidation: The major product is the N-oxide derivative of this compound.
Scientific Research Applications
2-Chloro-n-pentylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-chloro-n-pentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom in the molecule can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzyme activity or modification of protein function, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural and Molecular Features
The table below summarizes key structural and molecular differences between 2-chloro-n-pentylacetamide and related compounds:
Crystallographic and Conformational Analysis
- 2-Chloro-N-phenylacetamide : The amide group forms a dihedral angle of 16.0° with the phenyl ring. The C-Cl and C=O bonds adopt a syn conformation, while N-H and C=O are antiparallel. Infinite chains are formed via N-H⋯O hydrogen bonds along the [101] crystallographic direction .
- 2-Chloro-N,N-diphenylacetamide : The acetamide plane forms dihedral angles of 76.0° and 64.0° with the two phenyl rings, creating a sterically hindered structure .
Biological Activity
2-Chloro-n-pentylacetamide is a compound that has garnered interest for its potential biological activities, particularly in antimicrobial and antifungal applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₁₀ClN₁O
- Structural Representation :
Antimicrobial Activity
Research indicates that chloroacetamides, including this compound, exhibit significant antimicrobial properties. A study highlighted that various chloroacetamides showed effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, compounds with halogenated phenyl rings displayed high lipophilicity, enhancing their ability to penetrate bacterial cell membranes.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus (S. aureus) | 32 µg/mL | 64 µg/mL |
| Escherichia coli (E. coli) | 128 µg/mL | 256 µg/mL |
| Candida albicans (C. albicans) | 128-256 µg/mL | 512-1024 µg/mL |
The compound demonstrated stronger activity against Gram-positive bacteria compared to Gram-negative strains, which aligns with the general trend observed in chloroacetamides .
Antifungal Activity
The antifungal potential of this compound has been particularly notable against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. In vitro studies have established its efficacy through various assays.
Case Study: In Vitro Antifungal Evaluation
A recent study evaluated the antifungal activity of this compound using the following methods:
- Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.
- Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1024 µg/mL.
- Biofilm Formation Inhibition : Up to 92% inhibition was observed.
- Biofilm Rupture : Up to 87% rupture of preformed biofilms was reported.
These results indicate that the compound not only inhibits fungal growth but also significantly affects biofilm formation, which is crucial in managing chronic infections .
Table 2: Antifungal Activity Data
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) | Biofilm Rupture (%) |
|---|---|---|---|---|
| Candida albicans | 128-256 | 512-1024 | Up to 92 | Up to 87 |
| Candida parapsilosis | 128-256 | 512-1024 | Up to 90 | Up to 85 |
The exact mechanism by which this compound exerts its antifungal effects remains to be fully elucidated. Preliminary studies suggest that it does not primarily act by binding to ergosterol in fungal membranes or damaging the cell wall directly. Instead, it may inhibit critical processes involved in biofilm formation and maintenance .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-n-pentylacetamide, and how can intermediates be characterized?
- Methodology : Synthesis typically involves nucleophilic substitution of chloroacetyl chloride with n-pentylamine under inert conditions. Key intermediates (e.g., chloroacetyl chloride derivatives) should be purified via recrystallization or column chromatography. Characterization includes FT-IR (C=O stretch at ~1650–1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) and ¹H NMR (amide proton at δ 6.5–7.5 ppm, pentyl chain protons at δ 0.8–1.6 ppm). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Experimental Design : Optimize reaction stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride) in anhydrous dichloromethane. Monitor pH to prevent hydrolysis of the chloroacetyl group.
Q. How is the crystal structure of this compound resolved, and what packing interactions dominate?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is standard. For similar chloroacetamides (e.g., 2-Chloro-N-phenylacetamide), monoclinic systems (space group Cc) with hydrogen-bonded dimers (N–H⋯O=C interactions, ~2.8–3.0 Å) are observed. Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with software like SHELXL .
- Data Analysis : Compare bond lengths (e.g., C–Cl ~1.79 Å, C=O ~1.22 Å) and dihedral angles (amide plane vs. alkyl chain) to computational models (DFT/B3LYP).
Q. What safety protocols are critical during handling of this compound?
- Guidelines : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential irritancy (similar to 2-Chloro-N-ethylacetamide). Waste disposal must follow biohazard protocols, as chlorinated amides may persist in ecosystems .
- Contingencies : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for neurotoxic or hepatotoxic symptoms .
Advanced Research Questions
Q. How do substituents on the acetamide core influence bioactivity, and what QSAR models apply?
- Methodology : Compare this compound with analogs (e.g., 2-Chloro-N-(2-phenylethyl)acetamide) using quantitative structure-activity relationship (QSAR) . Parameters include logP (lipophilicity), Hammett σ (electron-withdrawing effect of Cl), and steric bulk of the pentyl group. Bioassays (e.g., enzyme inhibition) validate predictions .
- Data Contradictions : Chlorine’s electron-withdrawing effect may reduce amide reactivity but enhance membrane permeability. Resolve discrepancies via molecular docking (e.g., AutoDock Vina) to target proteins .
Q. What analytical techniques optimize detection of this compound in environmental matrices?
- Methodology : Use LC-MS/MS (ESI+ mode) with MRM transitions for Cl⁻ adducts (e.g., m/z 192 → 154). Solid-phase extraction (C18 cartridges) pre-concentrates samples. Validate with spike-recovery tests (70–110% recovery in water/soil) .
- Interference Mitigation : Co-eluting chlorinated analogs (e.g., 2-Chloro-N-methyl-N-phenylacetamide) require gradient elution (5–95% acetonitrile in 15 minutes) and high-resolution mass spectrometry (HRMS, <5 ppm error) .
Q. How does this compound interact with metabolic enzymes, and what are the toxicological implications?
- Methodology : Incubate with human liver microsomes (HLMs) and monitor metabolites via UPLC-QTOF . Chlorine substitution may slow cytochrome P450-mediated oxidation (e.g., CYP3A4). Compare with non-chlorinated analogs to isolate electronic effects .
- Mechanistic Insights : Reactive chloroacetyl intermediates could form protein adducts, triggering oxidative stress. Assess via glutathione (GSH) depletion assays and ROS detection (DCFH-DA probe) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
